[2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Overview
Description
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol: is an organic compound that features a piperazine ring substituted with a methyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol typically involves the following steps:
Nitration: The starting material, 2-aminophenol, undergoes nitration to introduce the nitro group at the 5-position.
Piperazine Introduction: The nitrophenol is then reacted with 4-methylpiperazine under basic conditions to form the piperazine ring.
Reduction: The nitro group is reduced to an amine, which is subsequently converted to the methanol derivative through a series of reactions involving protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and receptor interactions.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as pesticides or herbicides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism by which [2-(4-Methylpiperazino)-5-nitrophenyl]methanol exerts its effects involves its interaction with specific molecular targets. The piperazine ring allows it to bind to receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
[2-(4-Methylpiperazino)-5-nitrophenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(4-Methylpiperazino)-5-nitrophenyl]amine: Similar structure but with an amine group instead of methanol.
Uniqueness:
Functional Group: The presence of the methanol group in [2-(4-Methylpiperazino)-5-nitrophenyl]methanol provides unique reactivity compared to its ethanol or amine counterparts.
Reactivity: The methanol group allows for specific oxidation and reduction reactions that are not possible with the amine or ethanol derivatives.
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)12-3-2-11(15(17)18)8-10(12)9-16/h2-3,8,16H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDXWASLGUZIMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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